ANDV CEN Inhibition: vs. Baloxavir
Cap-dependent endonuclease-IN-28 exhibits a 4.8-fold greater inhibitory potency against ANDV CEN (IC50 = 0.5 μM) compared to LACV CEN (IC50 = 4 μM) and a 4.8-fold greater potency compared to TOSV CEN (IC50 = 2.4 μM) [1]. This differential sensitivity profile contrasts with baloxavir acid, which shows IC50 values of 2.5 nM against influenza CEN but approximately 100 nM against SFTSV bunyaviral endonuclease—representing a 40-fold shift that varies by virus ortholog [2]. For users prioritizing ANDV-focused mechanistic studies, IN-28 provides the most favorable potency among the three bunyavirus targets in its primary characterization panel.
| Evidence Dimension | Enzymatic inhibition potency (IC50) against viral CEN orthologs |
|---|---|
| Target Compound Data | ANDV CEN IC50 = 0.5 μM; TOSV CEN IC50 = 2.4 μM; LACV CEN IC50 = 4 μM |
| Comparator Or Baseline | Baloxavir acid: influenza CEN IC50 = 2.5 nM; SFTSV CEN IC50 ≈ 100 nM |
| Quantified Difference | IN-28 ANDV vs LACV: 8-fold greater potency (0.5 μM vs 4 μM). Baloxavir: influenza vs SFTSV: 40-fold difference (2.5 nM vs ~100 nM) |
| Conditions | In vitro enzymatic assay using recombinant CEN domains; fluorescence-based RNA hydrolysis detection [1][2] |
Why This Matters
ANDV is a highly pathogenic New World hantavirus causing hantavirus pulmonary syndrome (HPS) with case fatality rates of 30-40%; the 0.5 μM IC50 supports IN-28 as a preferred chemical probe for ANDV CEN mechanism-of-action studies compared to alternative bunyaviral targets.
- [1] Miglioli F, Joel S, Tegoni M, Neira-Pelén P, Günther S, Carcelli M, Fisicaro E, Brancale A, Fernández-García Y, Rogolino D. Inhibitory interactions of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold with Bunyavirales cap-snatching endonucleases expose relevant drug design features. Eur J Med Chem. 2024 Jun 5;272:116467. View Source
- [2] Wang W, Shin WJ, Zhang B, Choi Y, Yoo JS, Zimmerman MI, Frederick TE, Bowman GR, Jonsson CB, Jung JU. The Cap-Snatching SFTSV Endonuclease Domain Is an Antiviral Target. Cell Rep. 2020 Jan 7;30(1):153-163.e5. View Source
